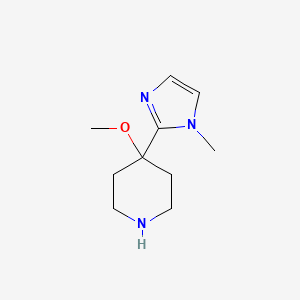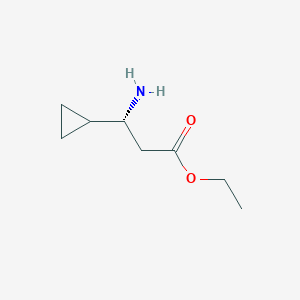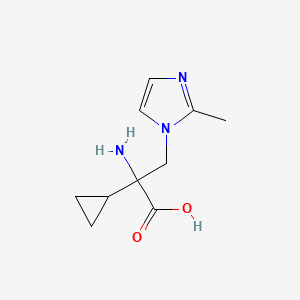
2-Amino-2-cyclopropyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-cyclopropyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid is a synthetic organic compound that features a unique combination of a cyclopropyl group and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-cyclopropyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Coupling Reactions: The final step involves coupling the imidazole ring with the cyclopropyl group and the amino acid backbone through amide bond formation using reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the cyclopropyl group or the imidazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the cyclopropyl group or imidazole ring.
Substitution: Substituted derivatives at the amino group or imidazole ring.
科学的研究の応用
2-Amino-2-cyclopropyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand the interaction of imidazole-containing molecules with biological targets.
Industrial Chemistry: It is utilized in the development of new materials and catalysts due to its unique structural features.
作用機序
The mechanism of action of 2-Amino-2-cyclopropyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The cyclopropyl group may influence the compound’s binding affinity and specificity.
類似化合物との比較
Histidine: An amino acid with an imidazole ring, similar in structure but lacking the cyclopropyl group.
Cyclopropylamine: Contains a cyclopropyl group but lacks the imidazole ring.
2-Methylimidazole: Contains the imidazole ring with a methyl group but lacks the amino acid backbone.
Uniqueness: 2-Amino-2-cyclopropyl-3-(2-methyl-1h-imidazol-1-yl)propanoic acid is unique due to the combination of the cyclopropyl group and the imidazole ring within the same molecule. This structural feature imparts distinct chemical properties and potential biological activities that are not observed in the individual components.
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-amino-2-cyclopropyl-3-(2-methylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H15N3O2/c1-7-12-4-5-13(7)6-10(11,9(14)15)8-2-3-8/h4-5,8H,2-3,6,11H2,1H3,(H,14,15) |
InChIキー |
MWKCYIBOODEZPK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1CC(C2CC2)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


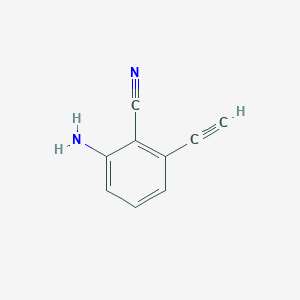
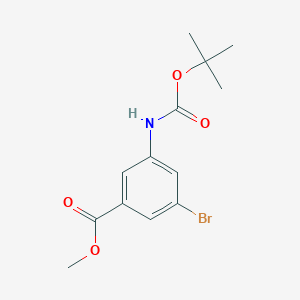

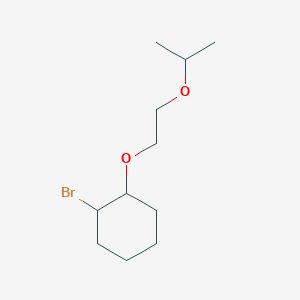
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13494311.png)


![Methyl (2R,3S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13494330.png)
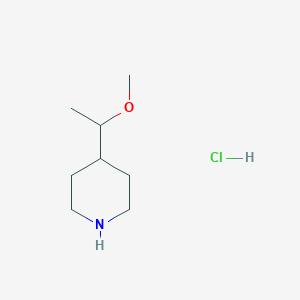
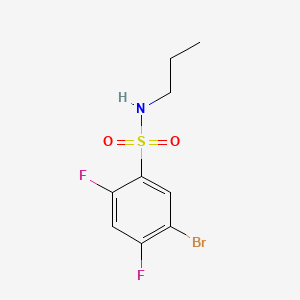

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1H-1,2,3-triazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13494352.png)
